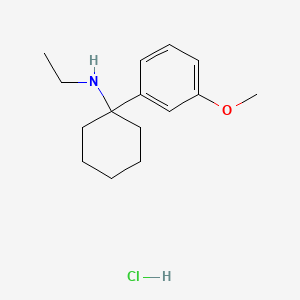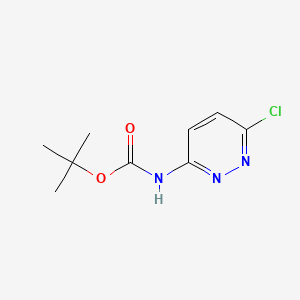
二戊酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二甲基戊基酮 (盐酸盐),也称为二戊基酮,是一种具有兴奋作用的合成卡西酮衍生物。它是取代的卡西酮,这意味着它在化学上与卡西酮有关,卡西酮是卡特植物中发现的一种生物碱。 合成卡西酮通常被称为“设计药物”,并被作为控制兴奋剂(如甲基苯丙胺和3,4-亚甲二氧基甲基苯丙胺 (MDMA))的替代品出售 .
科学研究应用
N,N-二甲基戊基酮 (盐酸盐) 有几种科学研究应用,包括:
作用机制
N,N-二甲基戊基酮 (盐酸盐) 通过作用于中枢神经系统中的多巴胺、血清素和去甲肾上腺素转运体来发挥作用。 它通过抑制这些神经递质的再摄取来增加这些神经递质的浓度,从而产生类似于其他卡西酮衍生物的兴奋作用 .
生化分析
Cellular Effects
As a synthetic cathinone, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dipentylone Hydrochloride in animal models .
准备方法
合成路线和反应条件
N,N-二甲基戊基酮 (盐酸盐) 的合成涉及在还原胺化条件下将 1-(1,3-苯并二氧杂环戊烯-5-基)-2-硝基丙烯与二甲胺反应。 该反应通常使用硼氢化钠或氢化锂铝等还原剂将硝基转化为胺基 .
工业生产方法
化学反应分析
反应类型
N,N-二甲基戊基酮 (盐酸盐) 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇基。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,用于氧化,以及硼氢化钠或氢化锂铝等还原剂,用于还原 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,N,N-二甲基戊基酮 (盐酸盐) 的氧化可以生成羧酸,而还原可以生成醇 .
相似化合物的比较
N,N-二甲基戊基酮 (盐酸盐) 在结构上与其他合成卡西酮相似,包括:
- N-乙基戊基酮
- 戊基酮
- Eutylone
这些化合物具有相似的兴奋作用和作用机制,但它们的化学结构和效力不同。 N,N-二甲基戊基酮 (盐酸盐) 的特定取代模式使其独特,这可能会影响其药理特性和代谢途径 .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 |
Source


|
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-13-2 |
Source


|
| Record name | Dipentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

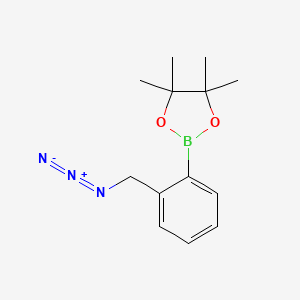


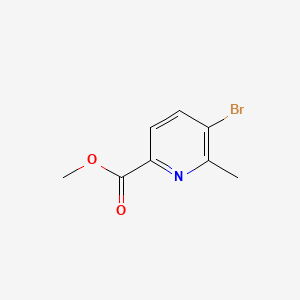
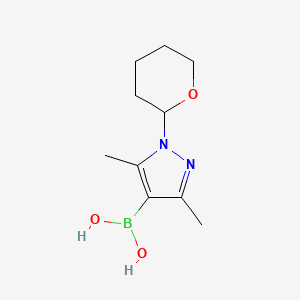

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)

